

# Thermodynamic Properties of tert-Butyl Formate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **tert-butyl formate** (C<sub>5</sub>H<sub>10</sub>O<sub>2</sub>), a volatile organic compound with applications as a solvent and potential relevance in various chemical processes. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's thermodynamic behavior for process design, safety analysis, and computational modeling.

# **Core Thermodynamic Properties**

A summary of the available physical and thermodynamic properties of **tert-butyl formate** is presented below. It is important to note that experimentally determined thermodynamic data for this compound are scarce in publicly accessible literature. Much of the available information is based on estimations or data for its isomers.

Table 1: Physical and Thermodynamic Properties of tert-Butyl Formate



Property	Value	State/Conditions	Source
Molecular Formula	C5H10O2	-	-
Molecular Weight	102.13 g/mol	-	[1]
CAS Number	762-75-4	-	[2]
Boiling Point	82-83 °C (355.15- 356.15 K)	1 atm	[3]
Density	0.872 g/mL	25 °C (298.15 K)	[3]
Flash Point	-9 °C (264.15 K)	Closed Cup	[3]
Refractive Index (n <sup>20</sup> /D)	1.379	20 °C (293.15 K)	
Standard Enthalpy of Formation (ΔfH°)	Data not available	Gas/Liquid, 298.15 K	-
Liquid Heat Capacity (Cp)	Data not available	-	-
Enthalpy of Vaporization (ΔvapH°)	Data not available	-	-
Gibbs Free Energy of Formation (ΔfG°)	Data not available	Gas/Liquid, 298.15 K	-

## **Vapor Pressure**

Accurate vapor pressure data is crucial for distillation, safety, and environmental fate modeling. Unfortunately, experimentally determined Antoine equation constants specifically for **tert-butyl formate** are not readily available. The Antoine equation, a semi-empirical correlation, describes the relationship between vapor pressure and temperature:

$$log_{10}(P) = A - (B / (T + C))$$

Where:

• P is the vapor pressure



- T is the temperature
- A, B, and C are the Antoine constants specific to the substance.

While some databases provide constants for "butyl formate," these typically refer to the n-butyl isomer and should not be used for the tert-butyl isomer due to significant differences in volatility.[4] Researchers requiring precise vapor pressure data are advised to perform experimental measurements.

# Experimental Protocols for Thermodynamic Property Determination

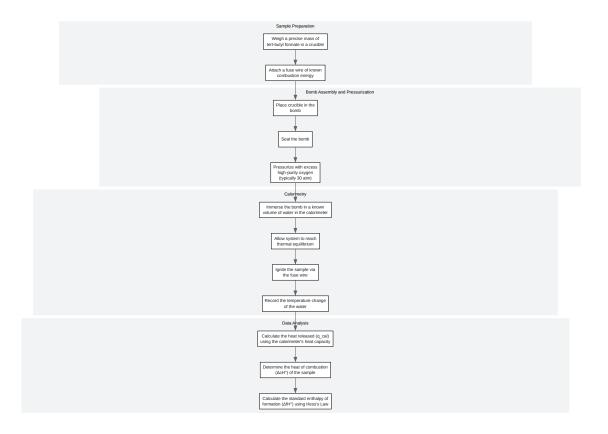
For researchers seeking to determine the thermodynamic properties of **tert-butyl formate** experimentally, the following established methodologies are recommended.

### **Enthalpy of Formation (Combustion Calorimetry)**

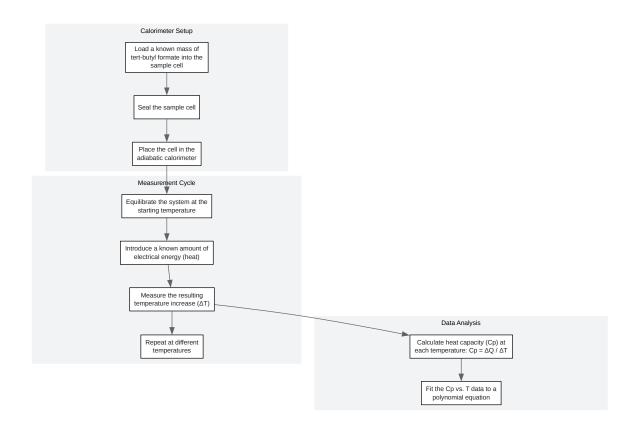
The standard enthalpy of formation ( $\Delta fH^{\circ}$ ) can be determined using bomb calorimetry, which measures the heat of combustion ( $\Delta cH^{\circ}$ ).

Experimental Workflow: Bomb Calorimetry

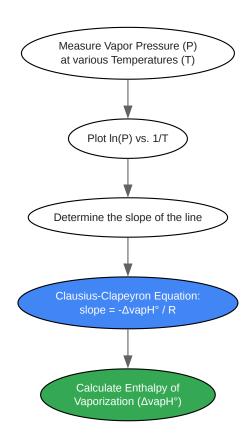












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